
Nitroacetonitrile
Overview
Description
Nitroacetonitrile is the simplest α-nitronitrile, characterized by a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups: a nitro group and a nitrile group . This unique structure allows for extensive chemistry through the active methylene center, making it a versatile precursor in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitroacetonitrile can be synthesized through several methods. One common approach involves the reaction of sodium nitrite with acetonitrile in the presence of an acid, forming this compound . Another method includes the use of dipyrrolidinium cyano-aci-nitroacetate, which is soluble in common organic solvents and thermally stable, allowing for its use as an alternative synthetic equivalent of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of acetonitrile using nitric acid and sulfuric acid under controlled conditions . The resulting product is then purified to obtain this compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Nitroacetonitrile participates in vicinal functionalization through nucleophilic attacks at its α-carbon, forming C–C or N–C bonds.
Key Examples:
-
Cyano(nitro)methylation : Reacts with amines or alcohols to introduce cyano-nitroalkyl groups. For instance, coupling with 3-amino-5-cyano-1,2,4-triazole (ACT) yields 3-amino-5-cyano-1,2,4-triazolo[5,1-c] triazine (ANCTT) via azocoupling (detonation velocity: 7,760 m/s; pressure: 23.05 GPa) .
-
Condensation with aldehydes : Forms nitroacrylonitriles (e.g., 3-aryl-2-nitroacrylonitriles) under acidic conditions .
Cycloaddition Reactions
This compound acts as a 1,3-dipole in [3+2] cycloadditions, enabling the synthesis of five-membered heterocycles.
Reactant | Product | Conditions | Reference |
---|---|---|---|
Ethynylbenzene | Isoxazoline derivatives | HCl, 60°C | |
Tetrazolyl azides | Bicyclic tetrazolo-triazines | ZnCl₂, NaN₃ |
-
Mechanism : The nitro group stabilizes the transition state, while the cyano group directs regioselectivity .
Oxidation Pathways:
-
Hypofluorous acid : Converts this compound to 4-amino-3,7-dinitrotriazolo-[5,1-c] triazine 4-oxide.
-
Peracids : Yield carbonyl derivatives via nitro-to-carbonyl conversion .
Reduction Pathways:
-
Hydrogenation (Pd/C) : Produces aminoacetonitrile (NH₂CH₂CN), a precursor to glycine analogs.
-
Zn/HCl : Reduces nitro groups to amines while preserving the nitrile functionality .
Heterocycle Formation
This compound’s dual electron-withdrawing groups facilitate annulated heterocycle synthesis, critical in insensitive energetic materials:
Stability and Decomposition
-
Thermal Sensitivity : Decomposes exothermically at 109°C (874 J/g release) .
-
Explosive Risk : Violent decomposition reported during concentration steps with residual ether .
Comparative Reactivity
Compound | Key Functional Groups | Reactivity Profile |
---|---|---|
This compound | –NO₂, –CN | High α-C acidity, 1,3-dipole reactivity |
Malononitrile | –CN, –CN | Less electrophilic; no nitro participation |
Nitroacetate | –NO₂, –COOR | Lower thermal stability |
Scientific Research Applications
Applications in Organic Synthesis
2.1 Versatile Synthetic Precursor
Nitroacetonitrile serves as a crucial precursor in the synthesis of various heterocyclic compounds and polyfunctional aliphatic products. Its ability to introduce vicinal amino and nitro groups onto fused ring structures is particularly valuable in the development of insensitive energetic materials. The stable salts of this compound, such as potassium this compound, enhance its utility by providing greater stability and reactivity compared to the free acid form .
2.2 Mechanism of Action
The compound acts as a cyano(nitro)methylating agent, enabling the straightforward conversion of target molecules into derivatives with diverse functional groups, including amino and acyl groups. This capability is attributed to the highly reactive nature of both the cyano and nitro groups .
Applications in Energetic Materials
3.1 Synthesis of Energetic Compounds
This compound is instrumental in creating annulated 1,2,4-triazines, which are important in the field of energetic materials. The incorporation of vicinal amino and nitro groups enhances the stability of these compounds through intra- and intermolecular hydrogen bonding, reducing their sensitivity to thermal and mechanical stimuli .
3.2 Case Studies
- Energetic Formulations : Research indicates that compounds synthesized using this compound exhibit lower sensitivity to shock and impact due to their planar molecular geometry, which facilitates slip between crystal layers during compression .
- Stability Assessments : Studies have shown that the stable salts derived from this compound maintain similar reactivity while minimizing hazards associated with handling the free acid form .
Pharmaceutical Applications
4.1 Role in Drug Development
The nitrile group is prevalent in numerous pharmaceutical agents, enhancing their binding affinity and pharmacokinetic profiles. This compound's incorporation into drug design has led to several FDA-approved medications targeting various clinical conditions, including cancer and cardiovascular diseases .
4.2 Structure-Activity Relationship (SAR)
Research has demonstrated that nitrile-containing drugs can exhibit improved efficacy compared to their non-nitrile counterparts. This improvement is often linked to enhanced interactions with biological targets, making nitriles a promising strategy in rational drug design .
Imaging Applications
5.1 Fluorescent Probes for Tumor Imaging
Recent advancements have leveraged this compound derivatives as fluorescent probes for imaging hypoxic tumors. These compounds can be selectively reduced by nitroreductase enzymes present in tumor cells, resulting in significant fluorescence enhancement that allows for real-time monitoring of tumor hypoxia .
5.2 Case Study: Hypoxia Imaging
- Fluorescent Probes : Probes designed from this compound have shown remarkable sensitivity and specificity for hypoxic conditions within tumors, demonstrating potential applications in targeted cancer therapies .
- In Vivo Applications : Studies indicate that these probes are non-toxic and can effectively visualize hypoxic cancer cells in vivo, providing valuable insights into tumor microenvironments .
Mechanism of Action
The mechanism of action of nitroacetonitrile involves its role as a cyano(nitro)methylation agent . The compound’s central carbon, flanked by the nitro and nitrile groups, exhibits increased acidity, allowing for the generation of resonance-stabilized nucleophiles . These nucleophiles can participate in various chemical transformations, leading to the formation of polyfunctionalized compounds .
Comparison with Similar Compounds
Malononitrile: Similar in that it contains a nitrile group, but lacks the nitro group.
Cyanoacetate: Contains a nitrile group and an ester group, offering different reactivity compared to nitroacetonitrile.
Nitroacetate: Contains a nitro group and an ester group, providing different chemical properties.
Uniqueness: this compound’s uniqueness lies in its combination of a nitro group and a nitrile group attached to the same carbon atom, allowing for extensive chemistry through the active methylene center . This dual functionality makes it a valuable precursor in the synthesis of complex heterocyclic compounds and energetic materials .
Biological Activity
Nitroacetonitrile (NAC) is a significant compound in organic synthesis, primarily recognized for its role as a versatile precursor in the synthesis of various biologically active molecules. Its unique structure, characterized by two strongly electronegative groups attached to a central carbon, enables a range of chemical transformations that are crucial in medicinal chemistry and materials science.
This compound is classified as the simplest α-nitronitrile compound, with the molecular formula C₃H₃N₃O₃. The presence of both nitro and cyano groups contributes to its high reactivity, particularly its ability to undergo nucleophilic additions and cyclization reactions. These properties make it an invaluable building block for synthesizing heterocyclic compounds, which often exhibit significant biological activities.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Molecular Weight | 99.07 g/mol |
Boiling Point | 205 °C |
Melting Point | 4 °C |
Solubility | Soluble in water |
Stability | Sensitive to heat |
Biological Applications
This compound has been utilized in the development of various pharmacologically active compounds. Its ability to introduce vicinal amino and nitro moieties makes it particularly useful in synthesizing triazole derivatives, which are known for their diverse biological activities including antimicrobial, antiviral, and anticancer properties.
Case Studies and Research Findings
- Synthesis of Triazoles : this compound has been employed in the synthesis of 1,2,4-triazoles, which have shown promising results in treating infections and cancers. Research indicates that these derivatives can exhibit potent activity against a range of pathogens and cancer cell lines due to their ability to interact with biological targets effectively .
- Energetic Materials : Beyond medicinal applications, this compound serves as a precursor in the synthesis of energetic materials. For instance, it has been used to create azolotriazine systems that demonstrate enhanced thermal stability compared to traditional explosives like RDX. The performance characteristics of these materials highlight the potential for this compound in developing safer energetic compounds .
- Pharmacological Studies : Studies have shown that nitriles, including this compound derivatives, tend to be metabolically stable and are often excreted unchanged from the body. This stability can be advantageous for drug development as it allows for prolonged activity without rapid degradation .
The biological activity of this compound derivatives can be attributed to their ability to form hydrogen bonds and participate in various biochemical interactions. For example, the nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl functionalities found in many bioactive compounds. This property enhances their binding affinity to target proteins or enzymes involved in disease processes .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for nitroacetonitrile, and how can researchers mitigate its explosive risks during preparation?
this compound is typically synthesized via dehydration of 2-nitroacetaldehyde oxime using thionyl chloride in diethyl ether at 40°C . However, due to its inherent instability and explosive nature, safety protocols must prioritize temperature control (avoiding overheating) and small-scale synthesis. Recent advancements recommend using stable salts, such as the dipotassium salt of this compound, which retains reactivity while minimizing explosion risks. This salt can be stored long-term without special precautions, enabling safer handling .
Q. How does this compound function as a precursor in heterocyclic compound synthesis?
this compound acts as a versatile 1,3-dipole in cycloaddition reactions, enabling the synthesis of annulated heterocycles like 3-cyanoisoxazolines. Its reactivity is harnessed in mixed solvents (e.g., acetonitrile/water) to dissolve both ionic and non-polar reactants, facilitating the formation of nitrogen-rich frameworks critical for energetic materials .
Q. What safety measures are critical when handling this compound in laboratory settings?
Key precautions include:
- Avoiding elevated temperatures (>40°C) during synthesis .
- Using inert solvents (e.g., freshly distilled diethyl ether) to minimize side reactions.
- Substituting this compound with its thermally stable dipotassium salt for long-term storage .
- Implementing blast shields and remote handling tools during direct use .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stability reported across studies?
Discrepancies arise from differing experimental conditions (e.g., solvent polarity, temperature, and counterion effects). For instance, this compound’s free form is explosive, but its dianion (e.g., dipotassium salt) is stable due to charge delocalization . Methodological reconciliation requires comparative studies using controlled variables (solvent, temperature, and salt form) to map stability thresholds .
Q. What methodologies optimize this compound’s reactivity in cycloaddition reactions while ensuring reproducibility?
Optimization involves:
- Solvent selection : Acetonitrile/water mixtures enhance solubility of ionic intermediates (e.g., dipotassium salts) and non-polar dipolarophiles .
- Acid catalysis : Adding HCl regenerates reactive this compound from its salt in situ, enabling controlled 1,3-dipolar cycloadditions .
- Reaction monitoring : HPLC-MS/MS can track intermediate formation, though adaptations are needed for this compound-specific detection .
Q. How can this compound’s dianion serve as a synthetic equivalent in multi-step syntheses?
The dipotassium salt acts as a stabilized surrogate for cyanonitrile oxide, a highly reactive intermediate. It participates in cycloadditions under mild conditions without requiring hazardous precursors. Post-reaction acid treatment releases the desired heterocycle, enabling modular synthesis of energetic or bioactive compounds (e.g., 3-nitroazolo[5,1-c][1,2,4]triazines) .
Q. What analytical techniques are suitable for characterizing this compound-derived products?
- Chromatography : Reverse-phase HPLC with UV detection resolves polar heterocycles.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas of nitro-functionalized products.
- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability and decomposition thresholds of energetic materials .
Q. How do counterion choices (e.g., potassium vs. sodium) influence this compound’s reactivity and stability?
Larger counterions (e.g., K⁺) improve solubility in polar solvents and stabilize the dianion via weaker ion pairing. Sodium salts may precipitate in acetonitrile/water systems, reducing reactivity. Systematic studies comparing K⁺, Na⁺, and Li⁺ salts are needed to refine solvent-counterion pairings .
Q. What strategies address low yields in this compound-mediated annulation reactions?
- Stoichiometric adjustments : Excess dipolarophile (1.5–2.0 equiv) drives cycloaddition to completion.
- Catalytic additives : Lewis acids (e.g., ZnCl₂) accelerate reaction rates.
- Stepwise protocols : Isolating intermediates (e.g., nitroso compounds) before annulation improves selectivity .
Q. Data Interpretation and Experimental Design
Q. How should researchers design experiments to validate this compound’s role as a 1,3-dipole in contested reaction mechanisms?
- Control experiments : React this compound with non-dipolarophilic alkenes to confirm dipolar reactivity.
- Isotopic labeling : Use ¹⁵N-labeled this compound to track nitrogen incorporation into products via NMR or MS.
- Computational modeling : DFT studies can visualize transition states and charge distribution during cycloaddition .
Q. What statistical approaches resolve conflicting data on this compound’s thermal decomposition thresholds?
- Multivariate analysis : Correlate decomposition temperatures with variables like solvent polarity, heating rate, and sample mass.
- Error analysis : Report confidence intervals for DSC or TGA data to quantify measurement uncertainty.
- Reproducibility checks : Replicate experiments across independent labs to identify systemic biases .
Properties
IUPAC Name |
2-nitroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBOSISZPCOPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902418 | |
Record name | NoName_1661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.